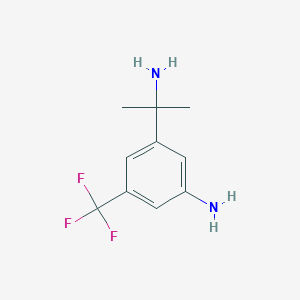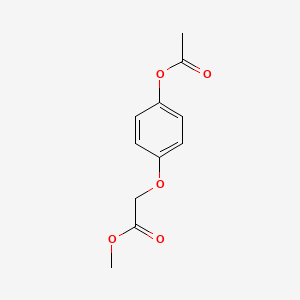
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as a building block in organic synthesis, particularly in the development of organic semiconductors and fluorescent materials.
Preparation Methods
The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone typically involves multiple steps. One common method includes the reaction of a fluorene derivative with a boronic ester. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and tetrahydrofuran. The major products formed from these reactions are often biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic electronic materials .
Scientific Research Applications
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction mechanism involves the formation of a palladium complex with the boronic ester, followed by the transmetalation and reductive elimination steps to form the biaryl product . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone include:
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrene: Used in similar applications but has different luminescent properties.
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,9-dioctylfluorene: Used in the synthesis of OLEDs and PLEDs.
Bis(pinacolato)boryl methane: Another boronic ester used in organic synthesis.
The uniqueness of this compound lies in its specific structural properties that make it highly effective in the synthesis of organic semiconductors and fluorescent materials .
Properties
Molecular Formula |
C25H30B2O5 |
|---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one |
InChI |
InChI=1S/C25H30B2O5/c1-22(2)23(3,4)30-26(29-22)15-9-11-17-18-12-10-16(14-20(18)21(28)19(17)13-15)27-31-24(5,6)25(7,8)32-27/h9-14H,1-8H3 |
InChI Key |
SWKYWNAFOUZGRN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Methyl-4-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}piperazine](/img/structure/B8377708.png)


![Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate](/img/structure/B8377724.png)
![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)

